(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is a complex organic compound that features a bromothiophene moiety and a dioxido-thia-azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 2-position
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. This might include the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxido group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : The bromo group at the 2-position of the thiophene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of higher oxidation state derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives where the bromo group is replaced by other functional groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Potential use in studying biological systems and pathways.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in material science and the development of new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the dioxido-thia-azabicycloheptane structure could play a role in binding to biological targets.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds might include other bromothiophene derivatives or bicyclic structures with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
4-Bromothiophen-2-ylmethanone
2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-ylmethanone
Bromothiophene derivatives
Other bicyclic compounds with dioxido groups
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S2/c11-6-1-9(16-4-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h1,4,7-8H,2-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSMIXBLMDBSAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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